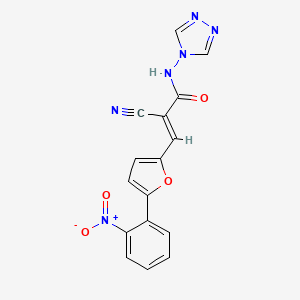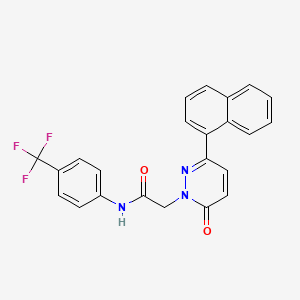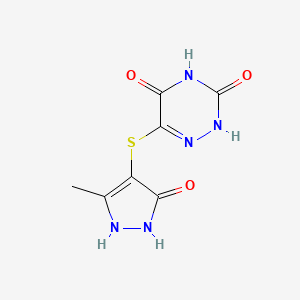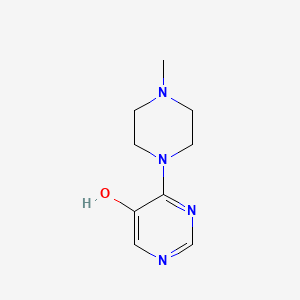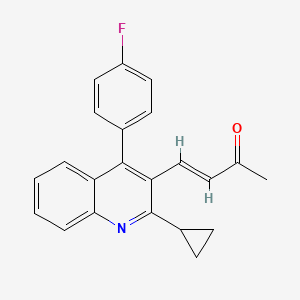![molecular formula C13H9BrF2OZn B14881995 2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)
2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,5’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’,5’-Difluorophenoxy)methyl]bromobenzene+Zn→2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and specialized equipment to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions due to its nucleophilic nature.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a halide or pseudohalide as the electrophile. Typical conditions include the use of THF as the solvent and temperatures ranging from room temperature to reflux.
Addition Reactions: These reactions often involve electrophiles such as carbonyl compounds, where the organozinc reagent adds to the electrophilic carbon.
Major Products
The major products formed from these reactions are typically biaryl compounds in the case of Negishi coupling and alcohols or ketones in the case of addition reactions.
Applications De Recherche Scientifique
2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.
Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly nucleophilic. This nucleophilic center can then attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those that can undergo nucleophilic substitution or addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylzinc bromide
- 4-(Trifluoromethoxy)phenylmagnesium bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Uniqueness
2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,4-difluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
RYWCESQACUSNEN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)COC2=C(C=CC(=C2)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


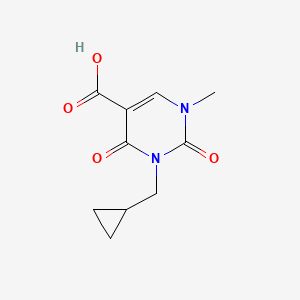
![2-(3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14881921.png)
![4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol](/img/structure/B14881937.png)
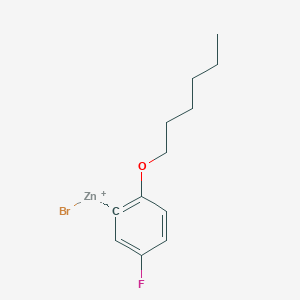
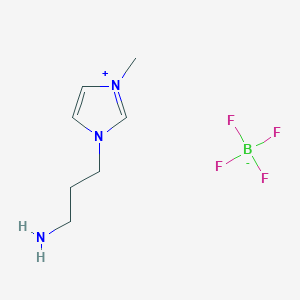

![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)
